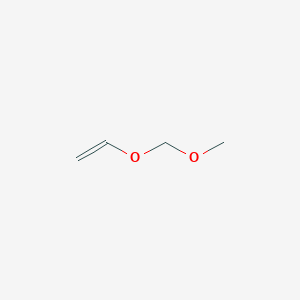
(4-Methylpenta-2,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-phenyl-1,2-butadiene is an organic compound characterized by a conjugated diene system with a phenyl group attached to one of the double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-phenyl-1,2-butadiene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2-bromo-2-phenylethene with a suitable base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via elimination to form the desired diene compound.
Industrial Production Methods
Industrial production of 1,1-dimethyl-4-phenyl-1,2-butadiene typically involves large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-phenyl-1,2-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or carbonyl compounds.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Epoxides, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1,1-Dimethyl-4-phenyl-1,2-butadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other materials due to its reactive diene system.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-4-phenyl-1,2-butadiene involves its interaction with various molecular targets and pathways. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which is a key pathway in many synthetic processes. The phenyl group can undergo electrophilic aromatic substitution, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
1-Phenyl-1,3-butadiene: Similar structure but lacks the dimethyl substitution.
2,3-Dimethyl-1,3-butadiene: Similar diene system but with different substitution patterns.
Uniqueness
1,1-Dimethyl-4-phenyl-1,2-butadiene is unique due to the presence of both a phenyl group and dimethyl substitution on the diene system
Properties
CAS No. |
65108-23-8 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-6,8-9H,10H2,1-2H3 |
InChI Key |
LQEWBMUGVVQIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


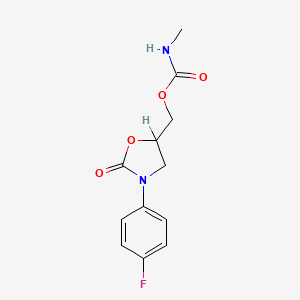
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

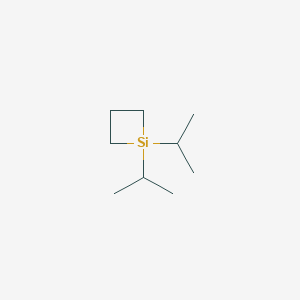
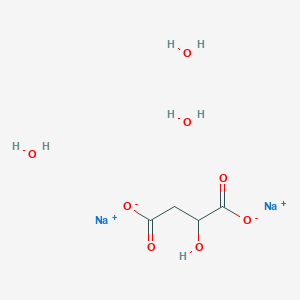
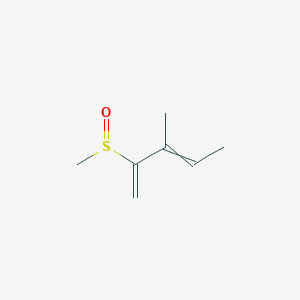
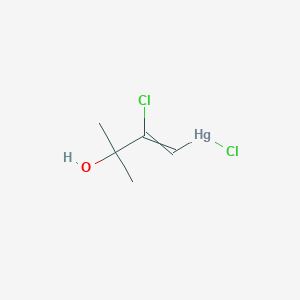
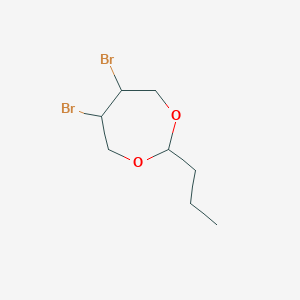
![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
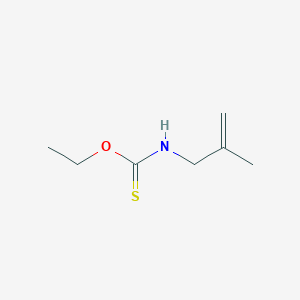
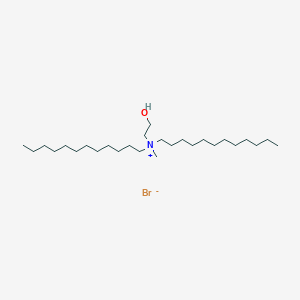
![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)
